molecular formula C12H19NO B241705 3-Methyladamantane-1-carboxamide

3-Methyladamantane-1-carboxamide

Cat. No.: B241705
M. Wt: 193.28 g/mol
InChI Key: SRVYEMCYTRBUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyladamantane-1-carboxamide typically involves the amidation of 3-Methyl-adamantane-1-carboxylic acid. One common method is the reaction of 3-Methyl-adamantane-1-carboxylic acid with an amine in the presence of a coupling reagent such as EDCI or DCC . The reaction is usually carried out in an organic solvent like dichloromethane or DMF at room temperature.

Industrial Production Methods

Industrial production of adamantane derivatives often involves catalytic processes. For example, the amidation reaction can be catalyzed by organoboron compounds, which are environmentally friendly and efficient . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyladamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

3-Methyladamantane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyladamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyladamantane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

3-methyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-11-3-8-2-9(4-11)6-12(5-8,7-11)10(13)14/h8-9H,2-7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVYEMCYTRBUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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